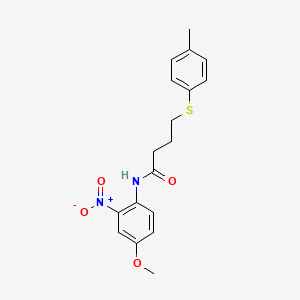

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One possible route could be:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Substitution of a hydrogen atom with a methoxy group.

Thioether Formation: Introduction of the thioether linkage.

Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development or as a pharmacological tool.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide would depend on its specific interactions with molecular targets. It could involve:

Binding to enzymes: Inhibiting or activating enzymatic activity.

Interaction with receptors: Modulating receptor function.

Pathway modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide: Unique due to its specific functional groups and structure.

N-(4-methoxyphenyl)-4-(p-tolylthio)butanamide: Lacks the nitro group.

N-(4-nitrophenyl)-4-(p-tolylthio)butanamide: Lacks the methoxy group.

Uniqueness

This compound is unique due to the combination of its methoxy, nitro, and thioether groups, which can impart distinct chemical and biological properties.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered attention in pharmacological and toxicological research. This article explores its biological activity, focusing on its pharmacodynamics, toxicity, metabolism, and potential therapeutic applications.

The compound can be described by the following structural formula:

This structure includes a methoxy group, a nitro group, and a thioether moiety, which may contribute to its biological properties.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

- Antioxidant Activity : Research indicates that the compound can scavenge free radicals effectively, suggesting its utility as an antioxidant agent. This property is crucial in preventing oxidative stress-related cellular damage.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In animal studies, the compound was administered at various dosages (500 mg/kg and 1000 mg/kg). Observations indicated no significant adverse effects at these levels, establishing a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for acute exposure .

- Skin Irritation and Sensitization : Dermal application tests on rabbits revealed no irritant effects, and sensitization studies in mice showed low stimulation indices (SI values), indicating a low potential for skin sensitization .

- Genotoxicity : In vitro genotoxicity assays using bacterial strains indicated no significant mutagenic effects at varying concentrations up to 5000 µg/plate . However, concerns were raised regarding potential breakdown products that may exhibit genotoxic properties.

Metabolism

The metabolism of this compound involves phase I and phase II biotransformation processes. Key metabolites identified include hydroxylated forms and conjugates with glucuronic acid. These metabolic pathways are essential for understanding the compound's pharmacokinetics and potential interactions with other drugs .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A recent study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

-

Case Study 2: Anti-inflammatory Mechanism

- In a controlled experiment, this compound was tested in lipopolysaccharide (LPS)-induced inflammation models in mice. The compound significantly reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenyl)sulfanylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25-11-3-4-18(21)19-16-10-7-14(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBXCNFNSOKNBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.